Dasatinib is an orally available multikinase inhibitor indicated for the treatment of Philadelphia chromosome (Ph)-positive leukemias. Ph is a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL), where the ABL tyrosine kinase and the breakpoint cluster region (BCR) gene transcribe the chimeric protein BCR-ABL. BCR-ABL is associated with the uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of CML and 15-30% of ALL cases. Dasatinib also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases. Unlike [imatinib], another tyrosine kinase used for the treatment of CML and Ph-positive ALL, dasatinib inhibits the active and inactive conformations of the ABL kinase domain. Also, mutations in the kinase domain of BCR-ABL may lead to relapse during imatinib treatment. Since dasatinib does not interact with some of the residues involved in those mutations, the use of this drug represents a therapeutic alternative for patients with cancers that have developed imatinib-resistance. The use of dasatinib was first approved by the FDA in 2006.
Dasatinib anhydrous is a Kinase Inhibitor. The mechanism of action of dasatinib anhydrous is as a Protein Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor.
Dasatinib is a selective tyrosine kinase receptor inhibitor that is used in the therapy of chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. Dasatinib is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury.
Dasatinib is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with a variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes.
Dasatinib Anhydrous is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes.
A pyrimidine and thiazole derived ANTINEOPLASTIC AGENT and PROTEIN KINASE INHIBITOR of BCR-ABL KINASE. It is used in the treatment of patients with CHRONIC MYELOID LEUKEMIA who are resistant or intolerant to IMATINIB.
Dasatinib
CAS No.: 302962-49-8
Cat. No.: VC21347294
Molecular Formula: C22H26ClN7O2S
Molecular Weight: 488.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 302962-49-8 |
---|---|
Molecular Formula | C22H26ClN7O2S |
Molecular Weight | 488.0 g/mol |
IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) |
Standard InChI Key | ZBNZXTGUTAYRHI-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Appearance | White to Off-White Solid |
Melting Point | 280-286 °C 280 - 286 °C |
Mechanism of Action and Molecular Targets
Dasatinib exhibits a broad inhibitory spectrum, targeting multiple kinases critical to leukemia cell survival and proliferation. The compound's potent activity stems from its ability to bind to both active and inactive conformations of BCR-ABL1, whereas imatinib only inhibits the inactive form .
Key molecular targets of dasatinib include:
-
BCR-ABL kinase
-
SRC family kinases (SRC, LCK, LYN, FYN, YES, HCK, FGR, BLK, YRK)
-
Receptor tyrosine kinases (c-KIT, PDGFRβ, DDR1 and 2, c-FMS, ephrin receptors)
This broad inhibitory profile enables dasatinib to overcome most imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation .
Clinical Applications
Primary Indications
Dasatinib has received regulatory approval for the following clinical applications:
-
Treatment of newly diagnosed chronic-phase chronic myeloid leukemia (CML-CP)
-
Treatment of chronic, accelerated, or blast phase CML with resistance or intolerance to prior therapy including imatinib
-
Treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) resistant or intolerant to prior therapy
Investigational Applications
Research suggests potential applications in other malignancies, including:
-
Triple-negative breast cancer (TNBC), particularly tumors with basal-like phenotype, though limited clinical efficacy has been observed as a single agent
Efficacy in Chronic Myeloid Leukemia
Newly Diagnosed CML (DASISION Trial)
The DASISION (Dasatinib Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients) trial was a landmark phase III study comparing dasatinib 100 mg once daily to imatinib 400 mg once daily in patients with newly diagnosed CML-CP .
Key efficacy outcomes at 5-year follow-up included:
Response data from the 3-year follow-up demonstrated:
Response Measure | Dasatinib | Imatinib | P-value |
---|---|---|---|
Complete Cytogenetic Response (cumulative) | 87% | 83% | 0.23 |
Confirmed Complete Cytogenetic Response | 82% | 77% | 0.20 |
Cumulative MMR by 36 months | 69% | 55% | <0.0001 |
MR4 (BCR-ABL ≤0.01%) | Higher | Lower | 0.0064 |
MR4.5 (BCR-ABL ≤0.0032%) | Higher | Lower | 0.0007 |
Table 1: Response rates from the DASISION trial 3-year follow-up data
Imatinib-Resistant or -Intolerant CML (DASCERN and CA180-034 Trials)
For patients with prior imatinib exposure showing suboptimal response, the DASCERN trial demonstrated benefits of early switch to dasatinib:
-
Major molecular response (MMR) at 12 months: 29% with dasatinib vs. 13% with continued imatinib (P=0.005)
-
Two-year cumulative MMR rate accounting for treatment crossover: 64% with dasatinib vs. 41% with imatinib
The CA180-034 trial established that dasatinib 100 mg once daily provided the most favorable benefit-risk profile in patients with imatinib-resistant or -intolerant chronic-phase CML .
Accelerated and Blast Phase CML (CA180-035 Trial)
The CA180-035 trial compared dasatinib 140 mg once daily versus 70 mg twice daily in patients with accelerated-phase CML, demonstrating:
Response rates based on mutation status are presented below:
Response by Mutation Status | 140 mg Once Daily | 70 mg Twice Daily |
---|---|---|
Major Hematologic Response | ||
No BCR-ABL mutation | 68% (51/75) | 69% (56/81) |
Any BCR-ABL mutation | 65% (43/66) | 66% (46/70) |
Excluding T315I mutation | 75% (41/55) | 72% (44/61) |
Major Cytogenetic Response | ||
No BCR-ABL mutation | 44% (33/75) | 41% (33/81) |
Any BCR-ABL mutation | 27% (18/66) | 41% (29/70) |
Excluding T315I mutation | 33% (18/55) | 48% (29/61) |
Table 2: Response rates by BCR-ABL mutation status in CA180-035 trial
Efficacy in Triple-Negative Breast Cancer
A phase 2 trial evaluated dasatinib as a single agent in patients with advanced triple-negative breast cancer, based on preclinical data suggesting sensitivity in basal-like breast cancer cell lines :
-
Objective response rate (ORR) was 4.7% (2 of 43 evaluable patients)
-
Disease control rate (DCR) was 9.3%
-
Median progression-free survival was 8.3 weeks (95% CI: 7.3-15.3)
These results indicate limited efficacy as monotherapy in unselected TNBC patients, though biomarker-guided patient selection might identify subgroups with greater sensitivity to SRC inhibition .
Dosing Regimens and Administration
Dasatinib dosing varies by indication and disease phase:
Indication | Recommended Dosing |
---|---|
Newly diagnosed CML-CP | 100 mg once daily |
Imatinib-resistant/intolerant CML-CP | 100 mg once daily |
Accelerated/blast phase CML or Ph+ ALL | 140 mg once daily |
Table 3: Dasatinib dosing regimens by indication
The once-daily dosing regimen has demonstrated comparable efficacy to twice-daily dosing with an improved safety profile, particularly regarding pleural effusion risk .
Resistance and Mutations
Dasatinib is efficacious against most imatinib-resistant BCR-ABL mutations, with the critical exception of the T315I mutation . Mutation analysis plays an important role in selecting appropriate therapy:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume